N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is notable for its unique structure, which combines a triazolopyrimidine core with a thioacetamide linkage and substituted phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyrimidine ring. Common reagents include hydrazines and nitriles, which undergo cyclization under acidic or basic conditions.
Thioacetamide Linkage: The introduction of the thioacetamide group can be achieved through nucleophilic substitution reactions. Thiols or thioamides react with halogenated intermediates to form the desired thioacetamide linkage.
Substitution of Phenyl Groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions. This step may involve the use of Friedel-Crafts acylation or alkylation reactions, often catalyzed by Lewis acids such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazolopyrimidine ring or the nitro groups (if present) on the phenyl rings, leading to the formation of amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the phenyl rings or the triazolopyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced triazolopyrimidine derivatives.
Substitution: Halogenated phenyl derivatives, substituted triazolopyrimidines.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies exploring its effects on various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes such as kinases or proteases, where the compound acts as an inhibitor. The triazolopyrimidine core is crucial for binding to the active site of the enzyme, while the phenyl and thioacetamide groups enhance binding affinity and specificity. The compound may also interfere with signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-2-((3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide: Similar structure but with a chloro substituent instead of a methoxy group.
N-(3,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide: Contains a nitro group, which may alter its reactivity and biological activity.
Uniqueness
The presence of the methoxy group in N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can significantly influence its electronic properties and interactions with biological targets. This makes it unique compared to its analogs with different substituents, potentially offering distinct biological activities and applications.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-13-8-14(2)10-15(9-13)24-18(28)11-30-21-19-20(22-12-23-21)27(26-25-19)16-4-6-17(29-3)7-5-16/h4-10,12H,11H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSPDMPTPJCJKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.